Methyl 2-formyl-6-methoxynicotinate

Catalog No.
S13518749
CAS No.
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formyl-6-methoxynicotinate

Product Name

Methyl 2-formyl-6-methoxynicotinate

IUPAC Name

methyl 2-formyl-6-methoxypyridine-3-carboxylate

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-13-8-4-3-6(9(12)14-2)7(5-11)10-8/h3-5H,1-2H3

InChI Key

YMOXPWKFDARZKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)C=O

Methyl 2-formyl-6-methoxynicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. Its structure features a methoxy group and an aldehyde functional group, which contribute to its reactivity and potential biological activity. The compound can be represented by the molecular formula C_11H_13NO_3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the methoxy group (–OCH₃) enhances its lipophilicity, which can influence its interactions in biological systems.

  • Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It may react with amines or other nucleophiles to form imines or enamines, which are important intermediates in organic synthesis.
  • Reduction: The aldehyde functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: Under oxidative conditions, the aldehyde can be converted into carboxylic acid derivatives.

Research indicates that Methyl 2-formyl-6-methoxynicotinate exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that derivatives of nicotinic acid possess antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects: Compounds similar to this one have shown potential in modulating inflammatory pathways, which could have implications for treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines, suggesting potential as a therapeutic agent in oncology.

The synthesis of Methyl 2-formyl-6-methoxynicotinate typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with 6-methoxynicotinic acid or its derivatives.
  • Formylation Reaction: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as formic acid or other formylating agents.
  • Methylation: If not already present, the methoxy group may be introduced via methylation reactions using methyl iodide in the presence of a base.

Example Synthetic Route

Methyl 2-formyl-6-methoxynicotinate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agricultural applications as a pesticide or fungicide.
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving Methyl 2-formyl-6-methoxynicotinate focus on its binding affinity and activity against biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways could provide insights into its therapeutic potential.
  • Receptor Binding Studies: Research into how this compound interacts with nicotinic receptors may reveal its mechanisms of action and potential side effects.

Methyl 2-formyl-6-methoxynicotinate shares structural similarities with several other compounds within the nicotinic acid derivative family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl NicotinateContains a methyl ester groupUsed primarily for its vasodilatory effects
6-Methoxy-Nicotinic AcidSimilar methoxy substitutionExhibits anti-inflammatory properties
2-PyridinecarboxaldehydeAldehyde functional groupCommonly used as a building block in organic synthesis
Nicotinic AcidBasic structure without additional substituentsKnown for its vitamin properties and metabolic role

Uniqueness

Methyl 2-formyl-6-methoxynicotinate is unique due to its combination of both aldehyde and methoxy functionalities, which may enhance its biological activity compared to other nicotinic acid derivatives. Its specific structure allows for diverse chemical reactivity and potential applications not fully explored in related compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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